

# Application Notes: Preparation of Infigratinib Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

Infigratinib (also known as BGJ-398 or NVP-BGJ398) is a potent and selective pan-inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2] These receptor tyrosine kinases are crucial in cellular processes like proliferation, differentiation, and survival.[3][4] Aberrant FGFR signaling, often due to genetic alterations, is a key driver in various cancers.[3][5] Infigratinib functions as an ATP-competitive inhibitor, blocking downstream signaling pathways such as RAS-MAPK and PI3K-AKT, thereby inhibiting tumor cell growth and survival.[6][7] Accurate and consistent preparation of Infigratinib stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for preparing, storing, and handling Infigratinib stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

# Physicochemical Properties of Infigratinib

A summary of the key physicochemical properties of **Infigratinib** is presented below. This data is essential for accurate stock solution preparation and concentration calculations.



| Property            | Value                                                                                                                                                                       | Source(s)      |  |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------|--|
| Chemical Name       | 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea                                                                    | [8]            |  |
| Molecular Formula   | C26H31Cl2N7O3                                                                                                                                                               | [1][8][9]      |  |
| Molecular Weight    | 560.48 g/mol                                                                                                                                                                | [1][8][9][10]  |  |
| CAS Number          | 872511-34-7                                                                                                                                                                 | [1][8]         |  |
| Appearance          | White to yellow solid powder                                                                                                                                                | [1]            |  |
| Solubility in DMSO  | 3 mg/mL to >100 mg/mL.  Varies by source. Use of fresh  DMSO is critical as absorbed  moisture reduces solubility.[2]  [11] Sonication or warming  may be required.[10][12] | [2][10][11]    |  |
| Solubility in Water | Insoluble                                                                                                                                                                   | oluble [2][10] |  |

# **Infigratinib Signaling Pathway**

**Infigratinib** exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Under normal conditions, the binding of a Fibroblast Growth Factor (FGF) ligand induces the dimerization and autophosphorylation of FGFRs. This activation triggers downstream signaling through key pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which collectively promote cell proliferation, survival, and angiogenesis.[3][7] **Infigratinib** competitively binds to the ATP-binding pocket of FGFR1, 2, and 3, preventing phosphorylation and blocking the activation of these downstream pathways.[4][6]





Click to download full resolution via product page

Figure 1. Infigratinib mechanism of action on the FGFR signaling pathway.



# Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of Infigratinib in DMSO.

# **Materials and Equipment**

- Infigratinib powder (MW: 560.48 g/mol)
- Anhydrous or new, unopened Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Ultrasonic water bath (optional, but recommended)[10][12]
- Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

## **Stock Solution Preparation Workflow**





Click to download full resolution via product page

Figure 2. Workflow for preparing Infigratinib stock solution.

## **Step-by-Step Procedure**

- Calculation: Determine the mass of Infigratinib required. To prepare a 10 mM stock solution, use the following formula:
  - Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)



- Mass (mg) for 1 mL of 10 mM solution:
- Mass = (0.010 mol/L) × (0.001 L) × (560.48 g/mol) = 0.0056048 g = 5.61 mg
- Weighing: Carefully weigh out 5.61 mg of Infigratinib powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
- Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the Infigratinib powder.
  - Note: DMSO is hygroscopic (absorbs moisture from the air). Using old or previously opened DMSO can significantly decrease the solubility of Infigratinib.[2][11] Always use fresh, high-purity, anhydrous DMSO.
- Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is fully dissolved. If particulates remain, sonicate the solution in a water bath for 10-15 minutes or warm gently to aid dissolution.[10][12] Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]
- Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots as recommended in the table below.

# **Storage and Stability**

Proper storage is essential to maintain the integrity and activity of **Infigratinib**.



| Form                        | Storage<br>Temperature | Duration      | Source(s)   |
|-----------------------------|------------------------|---------------|-------------|
| Powder                      | -20°C                  | 3 years       | [1][10]     |
| 4°C                         | 2 years                | [1][10]       |             |
| In DMSO (Stock<br>Solution) | -80°C                  | 6 - 12 months | [2][10][13] |
| -20°C                       | 1 month                | [2][10][13]   |             |

#### **Best Practices:**

- Always aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.
- For in vivo experiments, it is recommended to prepare fresh working solutions daily from the frozen stock.[1]
- When preparing working solutions in aqueous buffers, it is advisable to first perform serial dilutions of the DMSO stock in DMSO before adding to the final buffer to prevent precipitation.[14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Infigratinib used for? [synapse.patsnap.com]
- 5. Infigratinib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 6. nbinno.com [nbinno.com]



- 7. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infigratinib | C26H31Cl2N7O3 | CID 53235510 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Infigratinib Wikipedia [en.wikipedia.org]
- 10. lifetechindia.com [lifetechindia.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Infigratinib phosphate | FGFR | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Application Notes: Preparation of Infigratinib Stock Solution in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612010#how-to-prepare-infigratinib-stock-solution-in-dmso]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com